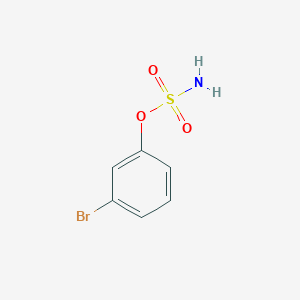

3-Bromophenyl sulfamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromophenyl sulfamate is an organic compound with the molecular formula C6H6BrNO3S. It is a derivative of sulfamic acid, where the sulfamate group is attached to a brominated phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromophenyl sulfamate typically involves the reaction of 3-bromophenol with sulfamic acid or its derivatives. One common method is the direct sulfamation of 3-bromophenol using sulfamic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Bromophenyl sulfamate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The sulfamate group can be oxidized to form sulfonates or reduced to form amines.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically under basic conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 3-aminophenyl sulfamate, while a coupling reaction could produce a biaryl compound.

Scientific Research Applications

3-Bromophenyl sulfamate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those involving sulfonamide or sulfamate groups.

Materials Science: It can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Biological Studies: The compound is studied for its potential biological activities, including antibacterial and anticancer properties.

Mechanism of Action

The mechanism of action of 3-Bromophenyl sulfamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by mimicking the structure of natural substrates or by binding to active sites. The sulfamate group can form strong hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity .

Comparison with Similar Compounds

3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound shares a similar brominated phenyl structure but has a sulfonamide group instead of a sulfamate group.

Phenyl sulfamate: Lacks the bromine atom, making it less reactive in certain substitution reactions.

Bromobenzenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfamate group.

Uniqueness: 3-Bromophenyl sulfamate is unique due to the presence of both a bromine atom and a sulfamate group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Biological Activity

3-Bromophenyl sulfamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, experimental findings, and relevant case studies.

Chemical Structure and Properties

This compound consists of a brominated phenyl group attached to a sulfamate functional group. The chemical structure can be represented as follows:

- Chemical Formula : C7H8BrNO2S

- Molecular Weight : 236.11 g/mol

The presence of the bromine atom enhances the compound's hydrophobic properties, which may facilitate its interaction with biological targets.

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The sulfamate group can form strong hydrogen bonds with amino acid residues in proteins, leading to the inhibition of enzyme activity.

- Target Interaction : The compound may mimic natural substrates, allowing it to bind to active sites on enzymes or receptors, thus modulating their activity .

Antibacterial Activity

Research has shown that this compound exhibits antibacterial properties against various strains of bacteria. In vitro studies indicate that it can inhibit bacterial growth effectively:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could be a candidate for developing new antibacterial agents.

Anticancer Activity

In addition to its antibacterial properties, this compound has been investigated for its anticancer potential. Studies have shown that it can inhibit cell proliferation in various cancer cell lines:

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

The IC50 values for these cell lines are as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.2 |

| HeLa | 4.8 |

| A549 | 6.0 |

These findings indicate that the compound has promising anticancer activity, comparable to existing chemotherapeutic agents .

Case Studies

- Chronic Lymphocytic Leukemia (CLL) : In a study involving primary patient samples from CLL patients, this compound demonstrated significant inhibition of BTK phosphorylation and downstream signaling pathways (pPLCγ2, pAkt, pERK). The treatment resulted in over 80% inhibition at concentrations of 100 nM and 1 µM, indicating its potential as a therapeutic agent in CLL management .

- In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to control groups. Spleen analysis revealed smaller spleens in treated mice, suggesting effective engagement with BTK and potential therapeutic benefits .

Properties

CAS No. |

136167-10-7 |

|---|---|

Molecular Formula |

C6H6BrNO3S |

Molecular Weight |

252.09 g/mol |

IUPAC Name |

(3-bromophenyl) sulfamate |

InChI |

InChI=1S/C6H6BrNO3S/c7-5-2-1-3-6(4-5)11-12(8,9)10/h1-4H,(H2,8,9,10) |

InChI Key |

IYDVDVTYOHGCTB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OS(=O)(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.